Tesirine

Vue d'ensemble

Description

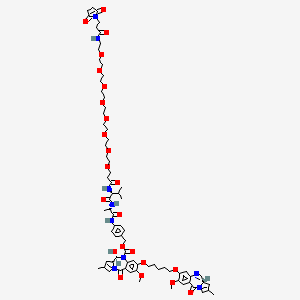

Tesirine is a compound used in the development of antibody-drug conjugates (ADCs). It is a pyrrolobenzodiazepine (PBD) dimer, which is a class of DNA-crosslinking agents known for their potent cytotoxicity. This compound is often conjugated to antibodies targeting specific proteins on cancer cells, making it a valuable tool in targeted cancer therapy .

Méthodes De Préparation

Tesirine is synthesized through a series of organic reactions. The synthesis involves the formation of the PBD dimer, which is then linked to an antibody via a cleavable linker. The process typically includes:

Formation of the PBD Dimer: This involves the coupling of two PBD monomers through a chemical reaction.

Conjugation to Antibody: The PBD dimer is then conjugated to an antibody using a linker that can be cleaved under specific conditions, allowing the release of the cytotoxic agent once inside the target cell.

Analyse Des Réactions Chimiques

Tesirine undergoes several types of chemical reactions:

DNA Crosslinking: The primary reaction is the formation of interstrand crosslinks in the DNA of target cells.

Cleavage of Linker: The linker between the antibody and the PBD dimer is cleaved under specific conditions, such as the presence of certain enzymes or changes in pH, releasing the cytotoxic agent.

Applications De Recherche Scientifique

Tesirine has several scientific research applications:

Cancer Therapy: this compound is primarily used in the development of ADCs for targeted cancer therapy.

Biological Research: This compound-conjugated antibodies are used in research to study the mechanisms of cancer cell death and to identify potential new targets for cancer therapy.

Drug Development: This compound is used in the development of new ADCs, with ongoing research aimed at improving the efficacy and safety of these compounds.

Mécanisme D'action

Tesirine exerts its effects through the following mechanism:

Targeting Cancer Cells: The antibody component of the ADC binds to a specific protein on the surface of cancer cells.

Internalization and Release: Once bound, the ADC is internalized by the cancer cell. The linker is then cleaved, releasing the PBD dimer.

DNA Crosslinking: The PBD dimer binds to the DNA, forming interstrand crosslinks that prevent the DNA strands from separating.

Comparaison Avec Des Composés Similaires

Tesirine is unique among DNA-crosslinking agents due to its high potency and specificity. Similar compounds include:

Calicheamicin: Another DNA-crosslinking agent used in ADCs, but with a different mechanism of action.

Maitansine: A microtubule inhibitor used in ADCs, which disrupts cell division by a different pathway.

Auristatin: Another microtubule inhibitor used in ADCs, similar to maitansine but with different chemical properties.

This compound’s uniqueness lies in its ability to form highly cytotoxic DNA interstrand crosslinks, making it a powerful tool in targeted cancer therapy.

Activité Biologique

Tesirine, also known as loncastuximab this compound (SG3249), is an antibody-drug conjugate (ADC) that has emerged as a promising therapeutic agent in oncology, particularly for treating various forms of lymphoma. This compound combines a potent cytotoxic agent with an antibody that targets specific cancer cell markers, allowing for targeted delivery and reduced systemic toxicity. The following sections will delve into its biological activity, clinical efficacy, and safety profile based on recent studies and findings.

This compound utilizes a pyrrolobenzodiazepine (PBD) warhead linked to an anti-CD19 antibody. The mechanism involves the formation of interstrand crosslinks in the DNA of targeted cells, which inhibits DNA replication and ultimately leads to cell death. This targeted approach minimizes damage to healthy tissues while maximizing the cytotoxic effects on malignant cells.

Key Features of this compound's Mechanism:

- Targeted Delivery : The anti-CD19 antibody ensures that the drug is delivered specifically to CD19-expressing B-cell malignancies.

- Cytotoxic Action : The PBD warhead is highly potent, leading to effective apoptosis in cancer cells.

- Durability of Action : Crosslinking persists for extended periods, enhancing the drug's effectiveness even after administration.

Case Studies and Trials

- Phase 1 Study in Non-Hodgkin Lymphoma :

- Phase 2 Study in Diffuse Large B-Cell Lymphoma (DLBCL) :

- Combination Therapy with Rituximab :

Summary of Clinical Findings

| Study Type | Patient Population | Overall Response Rate | Complete Response Rate | Notable Adverse Events |

|---|---|---|---|---|

| Phase 1 | R/R NHL | 45.6% | 26.7% | Neutropenia, Thrombocytopenia |

| Phase 2 | R/R DLBCL | 48.3% | Data not specified | Serious adverse events reported |

| Combination | High-risk Follicular Lymphoma | 97% overall response; 67% complete response | Not specified | Rash, Fluid retention |

Safety Profile

The safety profile of this compound has been evaluated across multiple studies, indicating manageable toxicity levels compared to traditional chemotherapy regimens. Common side effects include:

- Dermatological Reactions : Rash exacerbated by sun exposure.

- Fluid Retention : Manageable with diuretics.

- Hematological Toxicities : Neutropenia and thrombocytopenia were the most frequently reported severe adverse events.

Propriétés

IUPAC Name |

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (6S,6aS)-3-[5-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-6-hydroxy-2-methoxy-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H101N9O23/c1-49(2)69(80-66(86)18-23-97-25-27-99-29-31-101-33-35-103-37-38-104-36-34-102-32-30-100-28-26-98-24-19-76-65(85)17-20-81-67(87)15-16-68(81)88)71(90)78-52(5)70(89)79-54-13-11-53(12-14-54)48-107-75(94)84-59-44-64(62(96-7)42-57(59)73(92)83-47-51(4)40-60(83)74(84)93)106-22-10-8-9-21-105-63-43-58-56(41-61(63)95-6)72(91)82-46-50(3)39-55(82)45-77-58/h11-16,41-47,49,52,55,60,69,74,93H,8-10,17-40,48H2,1-7H3,(H,76,85)(H,78,90)(H,79,89)(H,80,86)/t52-,55-,60-,69-,74-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGATZAPXCCEJR-OWRSNIELSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(C1)C=NC3=CC(=C(C=C3C2=O)OC)OCCCCCOC4=C(C=C5C(=C4)N(C(C6CC(=CN6C5=O)C)O)C(=O)OCC7=CC=C(C=C7)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN8C(=O)C=CC8=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN2[C@@H](C1)C=NC3=CC(=C(C=C3C2=O)OC)OCCCCCOC4=C(C=C5C(=C4)N([C@H]([C@@H]6CC(=CN6C5=O)C)O)C(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN8C(=O)C=CC8=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H101N9O23 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1496.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1595275-62-9 | |

| Record name | Tesirine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1595275629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TESIRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DVQ435K46 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.